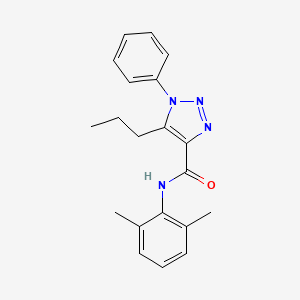

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole ring substituted at the 1-position with a phenyl group, at the 5-position with a propyl chain, and at the 4-position with a carboxamide moiety linked to a 2,6-dimethylphenyl group. The compound’s crystallographic features, such as bond angles and torsional conformations, can be analyzed using programs like SHELXL or WinGX, as demonstrated in analogous triazole-carboxamide structures .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-4-9-17-19(22-23-24(17)16-12-6-5-7-13-16)20(25)21-18-14(2)10-8-11-15(18)3/h5-8,10-13H,4,9H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPMKCJJGNQZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Attachment of the Phenyl and Dimethylphenyl Groups: The phenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halides or sulfonates as leaving groups.

Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and dimethylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anti-inflammatory properties. N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes.

- Mechanism of Action: The compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by blocking COX enzymes. This mechanism is crucial as it reduces inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen .

Antioxidant Properties

In addition to its anti-inflammatory effects, the compound has shown potential as an antioxidant. It can mitigate oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) levels in biological systems. This property is particularly beneficial in conditions where oxidative damage contributes to disease progression .

Drug Development

The triazole moiety is a significant scaffold in drug design due to its ability to interact with various biological targets. Compounds like this compound are being explored for their potential in treating inflammatory diseases and possibly other conditions such as cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and selectivity. Researchers are examining various substitutions on the triazole ring to enhance its biological activity while minimizing side effects .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that the administration of this compound significantly reduced swelling compared to control groups treated with standard NSAIDs .

Case Study 2: Molecular Docking Studies

Molecular docking studies have revealed that this compound effectively binds to COX enzymes, suggesting a mechanism for its anti-inflammatory action. Docking simulations indicate favorable interactions between the compound and key active sites within the enzyme structure .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Core Structure : Unlike metalaxyl (alanine-based) or alachlor (acetamide-based), the target compound features a 1,2,3-triazole ring, which enhances rigidity and may influence binding affinity in biological systems .

- Substituent Diversity : The propyl group at the 5-position distinguishes it from commercial herbicides like alachlor, which prioritize chloro and alkoxy groups for electrophilic reactivity .

- Aromatic Substitution : The 2,6-dimethylphenyl group is a common motif in agrochemicals (e.g., metalaxyl) and pharmaceuticals (e.g., mepivacaine impurities), suggesting stability and lipophilicity .

Pharmaceutical Impurities and Related Structures

Key Observations :

- Amide Linkage : The carboxamide group in the target compound mirrors pharmaceutical impurities like mepivacaine derivatives, but the triazole ring introduces distinct electronic and steric properties .

Biological Activity

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its promising biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 334.4 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various biological activities, including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Studies have indicated that derivatives of triazoles can enhance neuroprotection by inhibiting neuroinflammatory pathways and reducing amyloid-beta aggregation, which is critical in conditions like Alzheimer's disease .

- Cholinesterase Inhibition : Some triazole derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant in treating cognitive disorders .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Neuroprotective Effects

In a study examining the neuroprotective properties of triazole derivatives, it was found that this compound significantly improved cognitive functions in scopolamine-induced memory impairment models. The compound exhibited an IC50 value for neuroprotection against nitric oxide production at approximately and showed good blood-brain barrier permeability .

Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of similar triazole compounds. The study revealed that modifications to the triazole structure could enhance AChE inhibition potency. For instance, certain derivatives achieved IC50 values as low as , demonstrating their potential as therapeutic agents for Alzheimer's disease .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.